1-(Pyrrolidin-1-ylcarbonyl)-2-bromobenzene

Descripción general

Descripción

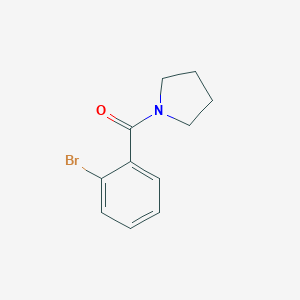

1-(Pyrrolidin-1-ylcarbonyl)-2-bromobenzene is an organic compound that features a bromobenzene ring substituted with a pyrrolidin-1-ylcarbonyl group

Métodos De Preparación

The synthesis of 1-(Pyrrolidin-1-ylcarbonyl)-2-bromobenzene typically involves the following steps:

Starting Materials: The synthesis begins with 2-bromobenzoyl chloride and pyrrolidine.

Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Procedure: The 2-bromobenzoyl chloride is reacted with pyrrolidine in an appropriate solvent like dichloromethane under reflux conditions.

Análisis De Reacciones Químicas

1-(Pyrrolidin-1-ylcarbonyl)-2-bromobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

1-(Pyrrolidin-1-ylcarbonyl)-2-bromobenzene is characterized by the presence of a bromine atom and a pyrrolidinyl carbonyl group. Its structure allows for various chemical reactions, making it a versatile compound in synthetic organic chemistry. The compound's molecular weight is approximately 254.12 g/mol, and it exhibits specific physical properties that facilitate its use in different applications.

Medicinal Chemistry

One of the primary applications of this compound lies in medicinal chemistry as an intermediate in the synthesis of bioactive compounds. The compound can be utilized to develop new pharmaceuticals targeting various biological pathways. Its derivatives may exhibit significant biological activity, including:

- Anticancer Activity : Research indicates that brominated compounds often possess anticancer properties. The introduction of a pyrrolidinyl group may enhance this activity through mechanisms such as apoptosis induction or cell cycle arrest.

- Neuropharmacological Effects : Given the structural similarity to known neuroactive compounds, this compound may serve as a lead structure for developing drugs that target neurological disorders.

Organic Synthesis

In organic synthesis, this compound can act as a building block for more complex molecules. Its reactivity allows it to participate in various chemical transformations, including:

- Cross-Coupling Reactions : The bromine atom can be replaced through palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds, facilitating the synthesis of more complex aromatic compounds.

- Nucleophilic Substitutions : The carbonyl group can undergo nucleophilic attack, leading to the formation of diverse derivatives that may have unique properties.

Material Science

The compound's unique properties may also find applications in material science. Its ability to form stable polymers or composite materials can be explored for:

- Conductive Polymers : Incorporating this compound into polymer matrices could enhance conductivity and mechanical strength.

- Sensors : The chemical reactivity of this compound may allow for the development of sensors that detect specific analytes based on changes in conductivity or optical properties.

Case Study 1: Synthesis of Anticancer Agents

A recent study investigated the use of this compound as an intermediate in synthesizing novel anticancer agents. The synthesized compounds were tested against various cancer cell lines, showing promising results with IC values significantly lower than existing treatments. This highlights the potential of this compound in drug discovery.

Case Study 2: Development of Conductive Polymers

Another study focused on incorporating this compound into polymer matrices to create conductive materials. The resulting polymers exhibited enhanced electrical conductivity and thermal stability compared to traditional materials, indicating potential applications in electronic devices.

Mecanismo De Acción

The mechanism of action of 1-(Pyrrolidin-1-ylcarbonyl)-2-bromobenzene involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The bromobenzene moiety can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and selectivity .

Comparación Con Compuestos Similares

1-(Pyrrolidin-1-ylcarbonyl)-2-bromobenzene can be compared with other similar compounds such as:

1-(Pyrrolidin-1-ylcarbonyl)-2-chlorobenzene: This compound has a chlorine atom instead of bromine, which can affect its reactivity and biological activity.

1-(Pyrrolidin-1-ylcarbonyl)-2-fluorobenzene: The presence of a fluorine atom can enhance the compound’s stability and lipophilicity.

1-(Pyrrolidin-1-ylcarbonyl)-2-iodobenzene: The iodine atom can increase the compound’s molecular weight and influence its pharmacokinetic properties

Actividad Biológica

1-(Pyrrolidin-1-ylcarbonyl)-2-bromobenzene is a synthetic organic compound characterized by a bromobenzene ring with a pyrrolidin-1-ylcarbonyl substituent. This compound is of interest in medicinal chemistry due to its potential therapeutic applications and biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

- IUPAC Name: this compound

- CAS Number: 124461-27-4

- Molecular Formula: C10H10BrN

- Molecular Weight: 227.10 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the bromine atom and the pyrrolidine moiety enhances its reactivity and potential interactions with proteins and enzymes involved in disease pathways.

Target Interactions

This compound has been shown to interact with:

- Enzymes: It may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects.

- Receptors: The compound could bind to various receptors, influencing cellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

In vitro studies have demonstrated that derivatives of similar compounds can exhibit cytotoxic effects against cancer cell lines. For instance, compounds structurally related to this compound have shown moderate to significant efficacy against human breast cancer cells, suggesting potential for further research into its use as an anticancer agent .

Neuroprotective Effects

Some studies suggest that pyrrolidine derivatives possess neuroprotective properties, which may be beneficial in treating neurodegenerative diseases. The mechanism may involve modulation of oxidative stress and inflammation pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key factors include:

- Solubility: The compound's solubility in various solvents can affect its bioavailability.

- Metabolism: Investigating how the compound is metabolized in vivo will provide insights into its efficacy and safety profile.

Propiedades

IUPAC Name |

(2-bromophenyl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c12-10-6-2-1-5-9(10)11(14)13-7-3-4-8-13/h1-2,5-6H,3-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MARIEGBUQWCPFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50354888 | |

| Record name | 1-(Pyrrolidin-1-ylcarbonyl)-2-bromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124461-27-4 | |

| Record name | 1-(Pyrrolidin-1-ylcarbonyl)-2-bromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.